N'-(2-{[2,3'-bithiophene]-5-yl}ethyl)ethanediamide
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Overview
Description
N’-(2-{[2,3’-bithiophene]-5-yl}ethyl)ethanediamide is an organic compound that features a bithiophene moiety linked to an ethanediamide group
Mechanism of Action
Target of Action
Compounds containing bithiophene units are often used in organic electronics due to their ability to facilitate charge transport
Mode of Action
Bithiophene-containing compounds are known to interact with their targets through π-π stacking, a type of non-covalent interaction between aromatic rings . This interaction can influence the electronic properties of the compound and its targets, leading to changes in their function.
Biochemical Pathways
Compounds with similar structures are often involved in electron transport pathways, particularly in organic electronic devices
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect . It involves the study of how the body absorbs, distributes, metabolizes, and excretes drugs .
Result of Action
The electronic properties of bithiophene-containing compounds can influence the function of their targets, potentially leading to changes at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can affect the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-{[2,3’-bithiophene]-5-yl}ethyl)ethanediamide typically involves the coupling of a bithiophene derivative with an ethanediamide precursor. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-{[2,3’-bithiophene]-5-yl}ethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or iodine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N’-(2-{[2,3’-bithiophene]-5-yl}ethyl)ethanediamide has several scientific research applications:
Organic Electronics: Used as a building block for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its conjugated structure.
Materials Science: Employed in the development of conductive polymers and advanced materials with unique electronic properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler analog with similar electronic properties but lacking the ethanediamide group.
Thieno[3,2-b]thiophene: Another thiophene-based compound with a fused ring structure, offering different electronic characteristics.
Properties
IUPAC Name |
N'-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c13-11(15)12(16)14-5-3-9-1-2-10(18-9)8-4-6-17-7-8/h1-2,4,6-7H,3,5H2,(H2,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQHGFFYKXDXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(S2)CCNC(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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